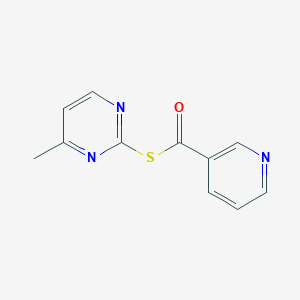
S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate involves the inhibition of specific enzymes and pathways in cancer cells and inflammatory cells. The compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, this compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, the compound induces apoptosis and inhibits cell growth. In addition, this compound also inhibits the production of pro-inflammatory mediators in inflammatory cells. Studies have also shown that the compound has low toxicity and does not affect normal cells.
Advantages and Limitations for Lab Experiments
One of the advantages of S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate is its high purity and high yield synthesis method. This allows for easy and efficient production of the compound for lab experiments. In addition, the compound has low toxicity and does not affect normal cells, making it a safe option for in vitro and in vivo experiments. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are various potential future directions for the study of S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate. One potential direction is the investigation of the compound as a potential treatment for other diseases, such as neurodegenerative diseases or infectious diseases. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and its potential interactions with other compounds. Overall, the study of this compound has the potential to lead to new discoveries and advancements in various scientific fields.
Synthesis Methods
The synthesis of S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate involves the reaction of 4-methylpyrimidin-2-amine with carbon disulfide and sodium hydride in dimethylformamide. The resulting compound is then reacted with 3-bromopyridine in the presence of palladium acetate and triphenylphosphine to yield this compound. This method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, the compound has been investigated for its potential as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In addition, the compound has also been studied for its potential as an anti-inflammatory agent, with promising results.
properties
IUPAC Name |
S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-8-4-6-13-11(14-8)16-10(15)9-3-2-5-12-7-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDXQQBMKLHTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

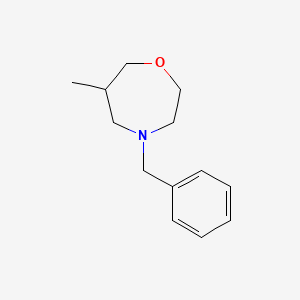
![2-(1-methyltetrazol-5-yl)sulfanyl-N-[2-phenyl-5-(2,4,5-trimethylphenyl)pyrazol-3-yl]acetamide](/img/structure/B7463633.png)
![N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(phenylcarbamoylamino)propanamide](/img/structure/B7463643.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-2-(oxolan-2-ylmethylsulfanyl)benzamide](/img/structure/B7463655.png)

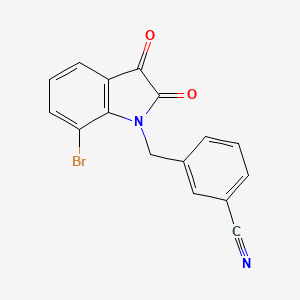
![N-[3-(2-methylpiperidin-1-yl)propyl]-5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7463673.png)
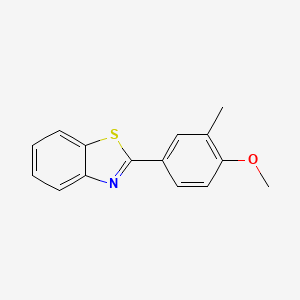

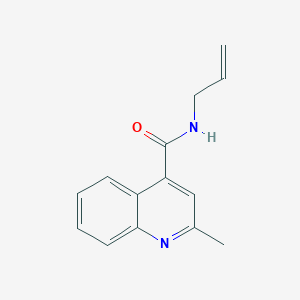

![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)

![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7463736.png)